molecular formula C13H18ClN3O3 B13499997 tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate

tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate

Cat. No.: B13499997
M. Wt: 299.75 g/mol
InChI Key: KERDUBZVBHBMMA-UHFFFAOYSA-N
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Description

tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates It is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a chloropyrimidine moiety

Preparation Methods

The synthesis of tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with 4-chloropyrimidine-2-ol. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and catalysts to achieve high yields and purity .

Chemical Reactions Analysis

tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The chloropyrimidine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C13H18ClN3O3

Molecular Weight

299.75 g/mol

IUPAC Name

tert-butyl 3-(4-chloropyrimidin-2-yl)oxypyrrolidine-1-carboxylate

InChI

InChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(18)17-7-5-9(8-17)19-11-15-6-4-10(14)16-11/h4,6,9H,5,7-8H2,1-3H3

InChI Key

KERDUBZVBHBMMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=CC(=N2)Cl

Origin of Product

United States

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